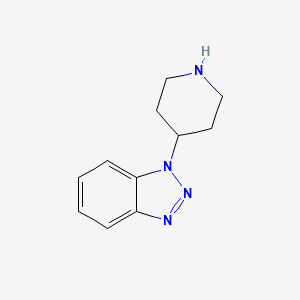

1H-Benzotriazole, 1-(4-piperidinyl)-

Description

Context and Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. The fusion of the aromatic benzene (B151609) ring with the five-membered triazole ring in benzotriazole (B28993) results in a structure with a unique electronic configuration and reactivity. gsconlinepress.com The introduction of a piperidine (B6355638) substituent at the N-1 position of the benzotriazole ring system creates a molecule with distinct properties derived from both moieties.

The significance of such hybrid molecules lies in their potential to exhibit combined or enhanced biological activities, drawing from the individual pharmacological profiles of both benzotriazole and piperidine derivatives. semanticscholar.org The linkage of these two scaffolds provides a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery and materials science.

Overview of Benzotriazole and Piperidine Scaffolds in Molecular Design

Benzotriazole Scaffold:

The benzotriazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. jocpr.com The three nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, facilitating binding to biological targets. researchgate.net

Benzotriazole and its derivatives are also widely used in industrial applications, such as corrosion inhibitors for copper and its alloys, and as antifreezes.

Piperidine Scaffold:

The piperidine ring is another ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. It is a six-membered saturated heterocycle containing one nitrogen atom. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity.

The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can influence the compound's solubility, membrane permeability, and ability to interact with biological targets through ionic interactions. The combination of a benzotriazole moiety with a piperidine ring in 1H-Benzotriazole, 1-(4-piperidinyl)- results in a molecule that integrates the aromatic, electron-rich nature of benzotriazole with the flexible, basic character of piperidine, offering a rich platform for chemical exploration. The replacement of a benzotriazole ring with a piperidyl fragment has been noted to potentially influence the antioxidant activity of the resulting compound. gsconlinepress.com

Properties

IUPAC Name |

1-piperidin-4-ylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVYRCOEMDHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-96-7 | |

| Record name | 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzotriazole, 1 4 Piperidinyl and Analogues

General Synthesis Strategies for N-Substituted Benzotriazoles

The benzotriazole (B28993) nucleus is a significant scaffold in medicinal and materials chemistry, prompting the development of numerous synthetic protocols. ijariie.com These methods primarily involve forming the triazole ring and subsequently functionalizing one of its nitrogen atoms.

The most fundamental method for creating the benzotriazole ring system is through the cyclocondensation of o-phenylenediamines. gsconlinepress.com This classic approach involves the diazotization of one of the amino groups, followed by an intramolecular cyclization.

The reaction is typically carried out by treating o-phenylenediamine (B120857) with sodium nitrite (B80452) in the presence of acetic acid. ijariie.comslideshare.netorgsyn.org The process begins with the formation of nitrous acid from sodium nitrite and acetic acid, which then diazotizes one of the amine groups of the o-phenylenediamine. youtube.com The resulting monodiazonium derivative undergoes a spontaneous intramolecular reaction where the remaining amino group attacks the diazonium group, leading to the formation of the triazole ring and yielding benzotriazole. ijariie.comgsconlinepress.com The reaction temperature can rise significantly, and cooling is often necessary to control the process. orgsyn.org Yields for this method are generally high, often in the range of 75-81%. orgsyn.org

More advanced cyclocondensation methods have been developed for synthesizing 1-aryl-1H-benzotriazoles. One such method involves the reaction of 2-(arylamino)aryliminophosphoranes, which provides a halogen-free route from simple nitroarenes and arylamines. organic-chemistry.org Another approach utilizes a palladium-catalyzed C-H activation and intramolecular amination of aryl triazene (B1217601) compounds to form the benzotriazole ring. organic-chemistry.org

Table 1: Selected Cyclocondensation Methods for Benzotriazole Synthesis

| Starting Material | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| o-phenylenediamine | NaNO₂, Glacial Acetic Acid, H₂O | Cool to 5°C, then allow temp. to rise to 70-80°C | 1H-Benzotriazole | orgsyn.org |

| o-phenylenediamine | Methyl Nitrite, Methanol | 50°C | 1H-Benzotriazole | chemicalbook.com |

| Aryl Triazenes | Pd(OAc)₂ (catalytic) | Moderate Temperature | 1-Aryl-1H-benzotriazoles | organic-chemistry.org |

| 2-(Arylamino)aryliminophosphoranes | NaNO₂, Acetic Acid | Mild Conditions | 1-Aryl-1,2,3-benzotriazoles | nih.gov |

Once the benzotriazole ring is formed, the most direct route to compounds like 1H-Benzotriazole, 1-(4-piperidinyl)- is through the substitution of a hydrogen atom on one of the ring's nitrogen atoms. This can be achieved via N-alkylation or N-arylation. A significant challenge in these reactions is controlling the regioselectivity, as substitution can occur at either the N1 or N2 position, leading to a mixture of isomers. gsconlinepress.comrsc.org Generally, the 1H-substituted isomer is the more dominant product in solution and solid phases. ijariie.com

N-Alkylation: N-alkylation is commonly performed by reacting benzotriazole with an alkyl halide in the presence of a base. researchgate.net Traditional methods often use bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) in solvents such as DMF. researchgate.netresearchgate.net To improve efficiency and address environmental concerns, greener methodologies have been explored. These include using glycerol (B35011) as a recyclable solvent or employing basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) under solvent-free conditions. researchgate.netresearchgate.net For example, the N-benzylation of benzotriazole can be achieved in 95% yield at room temperature using [Bmim]OH, a significant improvement over high-temperature methods using K₂CO₃. researchgate.net

Achieving site-selectivity is crucial. Metal-free catalysis using B(C₆F₅)₃ has been shown to selectively produce N1-alkylated benzotriazoles from diazoalkanes in excellent yields. rsc.org Conversely, scandium triflate (Sc(OTf)₃) has been employed to catalyze a highly selective N2-alkylation of benzotriazoles with cyclohexanones. rsc.org Metalloporphyrins have also been utilized to precisely control the regioselectivity, where an Ir(III) porphyrin promotes N2-alkylation and an Fe(III) porphyrin favors N1-alkylation. acs.org

N-Arylation: N-arylation of benzotriazole typically requires more stringent conditions, often involving metal catalysis. Copper-mediated reactions are common, for instance, coupling benzotriazole with aryl boronic acids using a Cu(OAc)₂ catalyst. nih.gov A facile protocol for generating diverse N1-aryl benzotriazoles involves the intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes using a CuI/Cs₂CO₃ system. nih.gov Palladium catalysis is also effective; a 1,7-palladium migration-cyclization-dealkylation sequence has been used for the regioselective synthesis of benzotriazoles. organic-chemistry.org More recently, metal-free approaches have been developed, such as the O-arylation of N-hydroxybenzotriazoles with diaryliodonium salts, followed by N–O bond cleavage and rearrangement to yield N-(2-hydroxyaryl)benzotriazoles. acs.orgresearchgate.net

Table 2: Comparison of N-Alkylation and N-Arylation Methods for Benzotriazole

| Reaction Type | Reagents/Catalyst | Key Features | Product Selectivity | Ref. |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, [Bmim]OH | Solvent-free, room temperature | Mixture of N1/N2 | researchgate.net |

| N-Alkylation | Diazoalkane, B(C₆F₅)₃ | Metal-free, catalytic | Highly N1-selective | rsc.org |

| N-Alkylation | Cyclohexanone, Sc(OTf)₃ | Catalytic | Highly N2-selective | rsc.org |

| N-Arylation | Aryl Boronic Acid, Cu(OAc)₂ | Copper-mediated cross-coupling | N1-Aryl isomer | nih.gov |

| N-Arylation | o-chloro-1,2,3-triazenes, CuI/Cs₂CO₃ | Intramolecular cyclization | N1-Aryl isomer | nih.gov |

| N-Arylation | Diazonaphthoquinone, Rh(II) catalyst | Uses quinoid carbenes | Highly N2-selective | chemrxiv.org |

The Mannich reaction provides another important pathway to N-substituted benzotriazoles, specifically for creating N-(α-aminoalkyl)benzotriazoles. ufl.edu This is a three-component condensation reaction involving benzotriazole, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net The reaction proceeds smoothly, often in aqueous media, to yield adducts where a methylene (B1212753) bridge links the benzotriazole nitrogen to the amine nitrogen. researchgate.net The specific product formed can depend on the stoichiometry of the reactants and the steric hindrance of the amine. researchgate.net

These Mannich adducts are valuable synthetic intermediates. The benzotriazolyl group can act as a leaving group, allowing for its displacement by various nucleophiles. rsc.org For instance, adducts formed from benzotriazole, an aldehyde, and an amide can react with cyanide to eliminate benzotriazole and produce α-acylamino nitriles, which are precursors for peptide elongation. rsc.org

Amine exchange reactions have also been reported as a method to synthesize benzotriazoles containing Mannich bases. ijariie.comgsconlinepress.com This involves reacting a pre-formed Mannich base, such as N,N-dimethylaminopropiophenone hydrochloride, with benzotriazole, resulting in the displacement of the dimethylamino group. gsconlinepress.com

Synthesis of Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. rsc.org Its synthesis can be achieved either by constructing the ring from an acyclic precursor or by functionalizing a pre-existing piperidine scaffold.

Building the piperidine ring through intramolecular cyclization is a powerful strategy that allows for the stereoselective construction of complex, multi-substituted derivatives. rsc.org These methods involve a linear substrate containing functional groups that can react to form the heterocyclic ring.

Common routes for intramolecular ring closure include: nih.gov

Reductive Amination/Cyclization: A δ-amino carbonyl intermediate can cyclize to form an imine (Δ¹-piperideine), which is then reduced to the piperidine. rsc.org This biosynthetic-inspired approach can be mimicked in the lab. For example, a three-component vinylogous Mannich reaction can generate a dihydropyridinone, a versatile intermediate for creating various chiral piperidines. rsc.org

Radical-Mediated Cyclization: Radical reactions can be used to form the piperidine ring. For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov

Electrophilic and Michael-type Cyclizations: An intramolecular aza-Michael reaction (IMAMR) is a common method for forming 2,6-disubstituted piperidines. nih.gov Similarly, acid-mediated stereoselective 6-endo-trig cyclization of enones can yield trans-piperidinones. nih.gov

Electroreductive Cyclization: An electrochemical approach involves the cyclization of an imine with a terminal dihaloalkane. This method can be performed in a flow microreactor, providing good yields and scalability. nih.govbeilstein-journals.org

An alternative to de novo ring synthesis is the direct modification of a pre-formed piperidine ring. researchgate.net This strategy is attractive for its directness but poses challenges in controlling the site-selectivity of the functionalization (e.g., at the C2, C3, or C4 position). nih.gov

Modern C-H functionalization techniques are at the forefront of this approach. The regioselectivity can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to synthesize positional analogues of methylphenidate. nih.govnih.gov

C2 Functionalization: Can be achieved with an N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst or with an N-brosyl-piperidine using a Rh₂(R-TPPTTL)₄ catalyst. nih.gov

C4 Functionalization: Can be favored by using N-α-oxoarylacetyl-piperidines in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, which sterically blocks the C2 position. nih.gov

C3 Functionalization: Is more challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach involves the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, stereoselective ring-opening of the cyclopropane (B1198618) intermediate. nih.govnih.gov

Other methods for α-functionalization (C2 position) include lithiation followed by a Negishi cross-coupling or using directing groups like pyridyl or amidine moieties to guide metal-catalyzed arylations. researchgate.net

Based on these established methodologies, a plausible synthetic route to 1H-Benzotriazole, 1-(4-piperidinyl)- would involve an N-alkylation reaction as described in section 2.1.2. In this case, the benzotriazole anion would act as a nucleophile, attacking a piperidine ring that has a suitable leaving group at the C4 position (e.g., 1-N-Boc-4-tosyloxypiperidine). A final deprotection step would then yield the target compound.

Stereoselective Syntheses of Substituted Piperidines

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its stereochemistry often plays a critical role in biological activity. Consequently, a wide array of stereoselective methods for synthesizing substituted piperidines has been developed. These strategies are crucial for accessing chiral analogues of 1H-Benzotriazole, 1-(4-piperidinyl)-.

One prominent approach involves the use of chiral auxiliaries. For instance, the condensation of glutaraldehyde (B144438) with a chiral amine like (-)-phenylglycinol can lead to the formation of a single chiral 2-cyano-6-oxazolopiperidine, which serves as a versatile synthon for producing optically pure piperidine alkaloids. researchgate.net Another strategy employs bakers' yeast for the asymmetric reduction of N-protected oxo-piperidine carboxylates, yielding chiral hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Catalytic methods offer efficient routes to chiral piperidines. Gold-catalyzed cyclization of N-homopropargyl amides can produce piperidin-4-ols in a one-pot sequence that demonstrates excellent diastereoselectivity. nih.gov Furthermore, hybrid bio- and organocatalytic approaches, mimicking natural biosynthetic pathways, can generate 2-substituted piperidines. This involves the in situ generation of a cyclic imine (Δ¹-piperideine) via a transaminase enzyme, followed by a proline-catalyzed Mannich reaction with a ketone. rsc.org

More recent innovations include interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A catalytic, enantioselective δ C-H cyanation of acyclic amines can be achieved using a chiral copper catalyst, which intercepts a radical relay mechanism. The resulting δ-amino nitriles can then be cyclized to form enantioenriched piperidines, representing a novel (5+1) synthetic disconnection. nih.gov These diverse methods provide a robust toolbox for the synthesis of specifically substituted and stereochemically defined piperidine precursors necessary for the construction of complex analogues.

Specific Synthetic Routes to 1H-Benzotriazole, 1-(4-piperidinyl)-

The formation of the target compound involves the crucial step of creating a nitrogen-nitrogen bond between the piperidine and benzotriazole moieties. This can be accomplished through direct coupling or via multi-step sequences.

The most direct route to 1H-Benzotriazole, 1-(4-piperidinyl)- is the N-alkylation of benzotriazole with a suitable 4-substituted piperidine derivative, typically one bearing a good leaving group such as a halide (e.g., 4-chloropiperidine (B1584346) or 4-bromopiperidine). This reaction is a classic example of nucleophilic substitution where the benzotriazole anion attacks the electrophilic carbon on the piperidine ring.

The reaction is generally carried out in the presence of a base to deprotonate the benzotriazole, thereby increasing its nucleophilicity. A variety of bases and solvent systems have been employed for the N-alkylation of benzotriazole with different alkyl halides. Common conditions include using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), under solvent-free conditions has also been reported to be efficient. ijcrt.org

An alternative to direct coupling is a multi-step approach where the benzotriazole ring is formed in a later stage of the synthesis. One such strategy involves the initial N-alkylation of o-phenylenediamine with a suitable piperidine precursor. For example, reacting o-phenylenediamine with a 4-halopiperidine would yield N-(4-piperidinyl)-o-phenylenediamine.

This intermediate can then undergo an intramolecular cyclization to form the benzotriazole ring. The cyclization is typically achieved through diazotization, using a reagent like sodium nitrite (NaNO₂) in an acidic medium such as acetic acid. ijcrt.org This sequence allows for the exclusive formation of the N1-substituted benzotriazole isomer, providing excellent regiocontrol. This method is particularly advantageous as it avoids the formation of the N2-isomer that often complicates direct alkylation approaches.

Regioselectivity and Yield Optimization in Synthetic Processes

A significant challenge in the synthesis of N-substituted benzotriazoles via direct alkylation is controlling the regioselectivity. Benzotriazole has two distinct nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of 1-alkylbenzotriazole and 2-alkylbenzotriazole isomers.

The ratio of N1 to N2 products is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion of the benzotriazole salt, and the reaction temperature. For instance, the use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as both a catalyst and solvent under solvent-free conditions has been shown to afford N-alkylated products with moderate to good regioselectivity. researchgate.net

Catalysis offers a more precise method for controlling regioselectivity. The Lewis acid B(C₆F₅)₃ has been successfully used to catalyze the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing the desired isomers in good to excellent yields. rsc.org Even more precise control can be achieved using metalloporphyrin catalysts. Studies have shown that an Ir(III) porphyrin complex can promote selective N2-alkylation, while an Fe(III) porphyrin complex selectively accelerates N1-alkylation with α-diazoacetates. acs.org

Yields can be optimized by employing modern synthetic techniques. Microwave-assisted synthesis, for example, has been demonstrated to significantly improve yields and dramatically reduce reaction times compared to conventional heating methods for various benzotriazole derivatives. nih.govnih.govresearchgate.netresearchgate.net

| Derivative Type | Method | Yield Range | Reference |

|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | 65-72% | nih.gov |

| Microwave (180 W) | 83-93% | ||

| 5-Substituted Benzotriazole Alkyl Amines | Conventional (Reflux) | 35-76% | researchgate.net |

| Microwave (300 W) | 47-83% | ||

| N-Alkylated Benzotriazoles | Conventional (Thermal) | - | researchgate.net |

| Microwave (Solvent-Free) | 90-97% |

Advanced Synthetic Strategies and Green Chemistry Principles

In line with the growing importance of sustainable chemical manufacturing, several advanced and environmentally benign strategies have been applied to the synthesis of benzotriazole derivatives. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis: As noted previously, microwave irradiation is a key green technology in this field. It offers rapid and efficient heating, leading to shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts compared to conventional heating. nih.govnih.gov Both solvent-based and solvent-free microwave-assisted N-alkylation reactions have been successfully developed. researchgate.netasianpubs.org

Solvent-Free Reactions: Conducting reactions without a solvent (or on a solid support) is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. acs.org Highly regioselective N-alkylation of benzotriazole has been achieved under solvent-free conditions using K₂CO₃ and a phase-transfer catalyst, activated by either thermal heating or microwave irradiation. ijcrt.org

Green Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Glycerol has been employed as a recyclable and effective solvent for the N-alkylation of benzotriazole, offering high yields and easy product separation. researchgate.net Ionic liquids have also been explored as "green" reaction media that can enhance reaction rates and selectivity. researchgate.net Water, being non-toxic and abundant, is another attractive green solvent for the synthesis of nitrogen-containing heterocycles. mdpi.com

| Strategy | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted (Solvent-Free) | Benzotriazole, Aralkyl Halides, 60% MW power | Reduced reaction time (20-30s), high yields (90-97%), low cost, reduced pollution | researchgate.net |

| Ionic Liquid Catalysis (Solvent-Free) | Alkyl Halides, [Bmim]OH | Convenient, efficient, good to excellent yields, catalyst is recoverable | researchgate.net |

| Green Solvent | Alkyl Halides in Glycerol | Environmentally friendly, easy product separation, recyclable solvent, excellent yields | researchgate.net |

| Solid Support (Solvent-Free) | SiO₂, K₂CO₃, TBAB, MW or thermal | High regioselectivity, simple, moderate to high yields, short reaction times | ijcrt.org |

Structural Elucidation and Characterization of 1h Benzotriazole, 1 4 Piperidinyl

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural elucidation of chemical compounds. For 1H-Benzotriazole, 1-(4-piperidinyl)-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Although specific NMR data for 1H-Benzotriazole, 1-(4-piperidinyl)- are not available, a hypothetical analysis based on its structure can be proposed.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to both the benzotriazole (B28993) and piperidine (B6355638) protons. The four aromatic protons of the benzotriazole ring would likely appear as two multiplets in the downfield region (typically 7.0-8.0 ppm). The piperidine ring protons would be observed in the upfield region. The proton at the C4 position of the piperidine ring, being attached to the nitrogen of the benzotriazole, would likely be the most deshielded of the piperidine protons. The axial and equatorial protons on the piperidine ring would likely exhibit complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the benzotriazole ring and the five carbons of the piperidine ring. The two distinct sets of aromatic carbons in the benzotriazole moiety would appear in the range of 110-145 ppm. The carbons of the piperidine ring would be found in the upfield region, with the C4 carbon directly attached to the benzotriazole nitrogen expected to be the most downfield of the piperidine signals.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be essential to establish the connectivity of protons within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals of both the benzotriazole and piperidine moieties and confirming the point of attachment between the two rings.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-Benzotriazole, 1-(4-piperidinyl)- would be expected to show characteristic absorption bands for both the benzotriazole and piperidine structures. Key expected vibrational modes would include:

C-H stretching vibrations for the aromatic protons of the benzotriazole ring (around 3000-3100 cm⁻¹).

C-H stretching vibrations for the aliphatic protons of the piperidine ring (around 2850-2950 cm⁻¹).

C=C stretching vibrations of the benzene (B151609) ring (around 1450-1600 cm⁻¹).

N=N stretching of the triazole ring.

C-N stretching vibrations.

A data table of expected IR peaks is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1000 |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For 1H-Benzotriazole, 1-(4-piperidinyl)-, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular formula (C₁₁H₁₄N₄). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the bond between the piperidine ring and the benzotriazole moiety, as well as fragmentation of the piperidine ring itself.

X-ray Crystallography and Solid-State Structure

A definitive determination of the three-dimensional structure of 1H-Benzotriazole, 1-(4-piperidinyl)- in the solid state would require single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. To date, no crystal structure for this specific compound has been reported in the Cambridge Structural Database.

Conformational Analysis of the Piperidine Ring

The piperidine ring is known to adopt a chair conformation to minimize steric strain. In 1H-Benzotriazole, 1-(4-piperidinyl)-, the benzotriazole group is a substituent on the C4 position. It can exist in either an axial or an equatorial position. The preferred conformation would be the one that minimizes steric hindrance. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the benzotriazole moiety would predominantly occupy the equatorial position on the piperidine ring. This conformational preference could be confirmed experimentally using NMR techniques, specifically by analyzing the coupling constants of the piperidine protons.

Tautomeric Forms and Isomerism of the Benzotriazole Moiety

1H-Benzotriazole can exist in two tautomeric forms: the 1H- and the 2H-tautomer. ru.nlresearchgate.net In the case of 1-substituted benzotriazoles, the substitution at the N1 position removes the possibility of this specific tautomerism. However, it is important to distinguish between the 1-substituted and 2-substituted isomers. The title compound is specifically the 1-(4-piperidinyl) isomer. The synthesis of this compound would need to be regioselective to ensure the formation of the 1-substituted product over the 2-substituted one. The unambiguous identification of the isomer would be confirmed by 2D-NMR experiments, particularly HMBC, which would show long-range correlations between the piperidine protons and the carbons of the benzotriazole ring, confirming the N1-C4 connectivity.

Computational Chemistry and Theoretical Studies of 1h Benzotriazole, 1 4 Piperidinyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict various chemical and physical characteristics with high accuracy. For derivatives of benzotriazole (B28993), DFT is frequently employed to understand their reactivity, stability, and spectroscopic properties. researchgate.netresearchgate.netnih.gov

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscholarsresearchlibrary.comschrodinger.com A smaller gap suggests the molecule is more reactive.

For benzotriazole derivatives, DFT calculations show that the HOMO is often located on the benzotriazole moiety, indicating this is the likely site for electrophilic attack. researchgate.netjocpr.com The LUMO, conversely, is often distributed across the ring system. jocpr.com These calculations help in predicting how the molecule will interact with other chemical species.

Reactivity descriptors derived from DFT, such as Fukui functions, provide more detailed information about which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. scholarsresearchlibrary.com These functions help in pinpointing the specific sites of reaction.

Illustrative Data on Electronic Properties of Benzotriazole Derivatives:

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

The benzotriazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. Quantum chemical calculations have consistently shown that the 1H-benzotriazole is generally more stable than the 2H-benzotriazole. ru.nl For 1H-Benzotriazole, 1-(4-piperidinyl)-, the substituent is located on the N1 position of the 1H tautomer. Energetic analysis using DFT can quantify the stability difference between potential tautomers. nih.gov

Furthermore, the piperidinyl group introduces conformational flexibility. The six-membered piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. DFT calculations can be used to determine the relative energies of different conformers, such as the chair and boat forms, and to identify the most stable, lowest-energy structure of the entire molecule.

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular dynamics (MD) simulations provide a computational movie of molecular motion over time. By solving Newton's equations of motion for a system of atoms, MD can reveal how molecules like 1H-Benzotriazole, 1-(4-piperidinyl)- behave in different environments, such as in solution. These simulations are valuable for understanding conformational changes, flexibility, and interactions with solvent molecules. mdpi.com For benzotriazole derivatives intended for biological applications, MD simulations can clarify how the molecule's structure adapts when binding to a target protein. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. currentopinion.be This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at the atomic level. nih.gov

For 1H-Benzotriazole, 1-(4-piperidinyl)-, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. researchgate.net The results can identify key amino acid residues that interact with the benzotriazole ring, the piperidinyl group, or both, providing a rationale for the molecule's biological activity. nih.govmdpi.com

The binding of a molecule to its target is governed by a variety of non-covalent intermolecular interactions. Computational methods are adept at identifying and characterizing these forces.

Hydrogen Bonding: The nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors, while the N-H group of the parent 1H-benzotriazole can be a donor. In the 1-(4-piperidinyl)- derivative, the piperidinyl nitrogen could also participate in hydrogen bonding, depending on its protonation state.

π-π Stacking: The aromatic benzene (B151609) ring portion of the benzotriazole moiety can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. mdpi.comnih.gov These interactions are crucial for the stable binding of many aromatic compounds.

Molecular docking and MD simulations explicitly model these interactions to predict binding modes and affinities.

Summary of Predicted Intermolecular Interactions:

| Interaction Type | Potential Participating Group on Compound | Potential Interacting Partner (e.g., in a Protein) |

|---|---|---|

| Hydrogen Bond (Acceptor) | Benzotriazole Nitrogen Atoms | -OH, -NH groups (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond (Acceptor) | Piperidinyl Nitrogen Atom | -OH, -NH groups |

| π-π Stacking | Benzene ring of Benzotriazole | Aromatic rings (e.g., Phe, Tyr, Trp) |

| van der Waals | Entire molecule (aliphatic and aromatic parts) | Hydrophobic pockets, aliphatic side chains (e.g., Leu, Val, Ile) |

Structure-Reactivity Correlations from Theoretical Data

Theoretical and computational chemistry studies provide invaluable insights into the electronic structure and reactivity of molecules. For 1H-Benzotriazole, 1-(4-piperidinyl)-, while specific comprehensive research focusing solely on its structure-reactivity correlations from theoretical data is not extensively available in publicly accessible literature, we can infer potential characteristics based on studies of the parent 1H-benzotriazole molecule and its other derivatives. These studies often employ Density Functional Theory (DFT) to elucidate molecular properties.

General findings from computational studies on benzotriazole derivatives indicate that the distribution of electron density is crucial for their reactivity. The benzotriazole moiety typically acts as an electron-withdrawing group, influencing the electronic properties of the substituent attached to it. In the case of 1H-Benzotriazole, 1-(4-piperidinyl)-, the piperidinyl group is connected to one of the nitrogen atoms of the triazole ring.

Theoretical calculations for similar structures often focus on several key parameters to understand structure-reactivity relationships:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For benzotriazole derivatives, the HOMO is often localized on the benzotriazole ring system, while the LUMO distribution can vary depending on the substituents.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. In benzotriazole derivatives, the nitrogen atoms of the triazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

While specific data tables for 1H-Benzotriazole, 1-(4-piperidinyl)- are not available, a hypothetical representation based on typical findings for related compounds could be structured as follows. It is important to note that these are illustrative values and not experimental or specifically calculated data for the compound .

Hypothetical Interactive Data Table of Calculated Quantum Chemical Parameters

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Global Softness (S) | 0.38 | Measure of chemical reactivity |

Chemical Reactivity and Functionalization of 1h Benzotriazole, 1 4 Piperidinyl

Role as a Chemical Intermediate and Synthon in Organic Synthesis

The benzotriazole (B28993) group is well-established as a versatile synthetic auxiliary in organic chemistry. As a "synthon," the benzotriazole moiety can act as a good leaving group, facilitating the introduction of various functionalities. In the context of 1H-Benzotriazole, 1-(4-piperidinyl)-, the entire 1-(4-piperidinyl)benzotriazole unit can be envisioned as a transferable group in certain reactions.

N-substituted benzotriazoles, in general, are utilized in a variety of transformations. For instance, N-acylbenzotriazoles are effective acylating agents. While 1H-Benzotriazole, 1-(4-piperidinyl)- is not an acyl derivative itself, this highlights the potential for derivatives of this compound to act as synthons. The benzotriazole moiety, being a stable leaving group, can be displaced by nucleophiles, a foundational concept in its use as a synthetic intermediate.

The piperidine (B6355638) portion of the molecule also contributes to its role as a synthon. The secondary amine of the piperidine ring is a common site for functionalization, allowing for the construction of more complex molecular architectures.

Table 1: Potential Applications of 1H-Benzotriazole, 1-(4-piperidinyl)- as a Synthon

| Synthon Application | Description | Potential Product Class |

| Piperidine Transfer | As a precursor for introducing the 4-aminopiperidine (B84694) scaffold. | Complex amines and alkaloids |

| Benzotriazole Chemistry | The benzotriazole ring can be modified to create reactive intermediates. | Heterocyclic compounds |

Substitution and Derivatization Reactions on the Benzotriazole Ring

The benzotriazole ring is an aromatic system that can undergo electrophilic substitution reactions. The positions on the benzene (B151609) ring (positions 4, 5, 6, and 7) are susceptible to attack by electrophiles. Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that can be performed on the benzotriazole ring system. The presence of the piperidinyl group at the N-1 position will influence the regioselectivity of these substitutions.

For example, halogenated benzotriazoles are known to be useful intermediates in medicinal chemistry. The synthesis of N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole has been reported, indicating that the benzotriazole ring can be heavily functionalized even when an alkyl substituent is present on one of the nitrogen atoms. nih.gov

Furthermore, photocatalytic transformations of 1H-benzotriazole have been shown to yield hydroxylated products on the aromatic ring, primarily at the 5- and 7-positions. mdpi.com This suggests that oxidative derivatization of the benzotriazole ring in 1H-Benzotriazole, 1-(4-piperidinyl)- is also a feasible transformation.

Table 2: Representative Derivatization Reactions of the Benzotriazole Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | Br2, acetic acid | 4,5,6,7-Tetrabromo-1-(4-piperidinyl)-1H-benzotriazole |

| Nitration | HNO3, H2SO4 | 4-Nitro-1-(4-piperidinyl)-1H-benzotriazole and isomers |

| Hydroxylation | Photocatalysis, TiO2 | 5-Hydroxy-1-(4-piperidinyl)-1H-benzotriazole |

Reactions Involving the Piperidine Nitrogen and Carbon Atoms

The piperidine ring in 1H-Benzotriazole, 1-(4-piperidinyl)- offers numerous possibilities for functionalization. The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo reactions such as alkylation, acylation, and sulfonylation. These reactions are fundamental in modifying the properties of the molecule and in building more complex structures.

In addition to reactions at the nitrogen atom, the carbon atoms of the piperidine ring can also be functionalized. Modern synthetic methods allow for the direct C-H functionalization of piperidines. For instance, rhodium-catalyzed C-H insertion reactions can introduce substituents at various positions on the piperidine ring. The site of functionalization (C2, C3, or C4) can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.govresearchgate.net

Table 3: Examples of Functionalization Reactions on the Piperidine Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acetyl chloride, triethylamine | 1-(1-Acetyl-4-piperidinyl)-1H-benzotriazole |

| N-Alkylation | Methyl iodide, K2CO3 | 1-(1-Methyl-4-piperidinyl)-1H-benzotriazole |

| C-H Functionalization | Rhodium catalyst, diazo compound | 1-(2-Substituted-4-piperidinyl)-1H-benzotriazole |

Heterocyclic Transformations and Ring Cleavage Reactions of the Benzotriazole Moiety

The benzotriazole ring is not inert and can undergo transformations that lead to the formation of other heterocyclic systems or to ring-opened products. One of the notable reactions of benzotriazole derivatives is the Dimroth rearrangement, which involves the cleavage and reformation of the triazole ring.

Furthermore, N-acylbenzotriazoles can undergo ring cleavage when treated with Lewis acids. This strategy has been employed for the synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. nih.gov For 1H-Benzotriazole, 1-(4-piperidinyl)-, this would first require acylation of the piperidine nitrogen, followed by a Lewis-acid mediated cleavage of the benzotriazole ring.

The benzotriazole ring can also be cleaved under reductive conditions. The synthesis of glycoconjugate benzothiazoles has been achieved via the cleavage of a benzotriazole ring, demonstrating the utility of this transformation in accessing other heterocyclic scaffolds.

Table 4: Potential Heterocyclic Transformations of 1H-Benzotriazole, 1-(4-piperidinyl)- Derivatives

| Reaction Type | Reagents and Conditions | Resulting Heterocycle |

| Benzotriazole Ring Cleavage | 1. Acylation of piperidine N, 2. AlCl3, heat | Benzoxazole derivative |

| Reductive Ring Cleavage | Reducing agent (e.g., NaBH4, H2/Pd) | o-Phenylenediamine (B120857) derivative |

Catalytic Applications and Mechanistic Insights in Organic Transformations

While there is a lack of specific reports on the catalytic applications of 1H-Benzotriazole, 1-(4-piperidinyl)-, the structural motifs present in the molecule are found in various catalysts. The piperidine moiety is a common backbone for chiral ligands in asymmetric catalysis, and the benzotriazole group can also participate in coordination with metal centers.

Mechanistic studies on the degradation of 1H-benzotriazole by hydroxyl radicals have shown that the reaction proceeds primarily through addition reactions to the aromatic ring. mdpi.com While this is a degradation pathway, it provides insight into the reactivity of the benzotriazole core. The initial steps involve the formation of hydroxylated intermediates, which can then undergo further oxidation and ring opening.

The development of catalysts based on the 1H-Benzotriazole, 1-(4-piperidinyl)- scaffold would likely involve modification of the piperidine ring to introduce chirality or additional coordinating groups. The benzotriazole moiety could serve to tune the electronic properties of the catalyst or to provide an additional binding site for a substrate or metal ion.

Ligand Design and Coordination Chemistry of 1h Benzotriazole, 1 4 Piperidinyl

Metal Coordination Modes and Chelation Potential

Information regarding the specific ways in which 1H-Benzotriazole, 1-(4-piperidinyl)- binds to metal ions, including the identification of donor atoms and the potential for forming chelate rings, is not available in the reviewed literature.

Formation of Coordination Complexes with Transition Metals

There is a lack of specific reports on the synthesis and characterization of coordination complexes formed between 1H-Benzotriazole, 1-(4-piperidinyl)- and transition metals. Consequently, data tables detailing the metal centers, stoichiometries, and structural features of such complexes cannot be provided.

Crystal Engineering and Supramolecular Assemblies Utilizing the Compound

While the structural features of 1H-Benzotriazole, 1-(4-piperidinyl)- suggest its potential use as a building block in crystal engineering to form supramolecular architectures through interactions like hydrogen bonding or π-stacking, there are no specific published examples of its application in this context.

Structure Activity Relationship Sar Insights Through Molecular Design

Systematic Structural Modifications and Analog Synthesis for SAR Studies

The foundation of SAR studies lies in the systematic synthesis and evaluation of analogs. For the 1H-Benzotriazole, 1-(4-piperidinyl)- scaffold, modifications can be strategically introduced at three primary locations: the benzotriazole (B28993) ring, the piperidine (B6355638) ring, and the linkage between them.

Modification of the Benzotriazole Moiety: Substituents can be introduced onto the benzene (B151609) ring of the benzotriazole system. These modifications can alter the electronic properties (electron-donating or electron-withdrawing groups), lipophilicity, and steric bulk of the molecule. For instance, the synthesis of halogenated (e.g., chloro, bromo) or methylated analogs can probe the importance of specific regions for hydrophobic or halogen-bonding interactions within a target binding site. nih.gov

Modification of the Piperidine Ring: The piperidine nitrogen is a key site for modification. N-alkylation or N-aralkylation can significantly impact binding affinity. nih.gov Synthesis often involves the acylation of a piperidine-containing aniline (B41778) followed by purification. nih.gov Furthermore, substituents can be added to the carbon atoms of the piperidine ring, such as an isopropyl group at the C-3 position, which has been shown to increase activity in some contexts. nih.gov

Linker Modification: While the parent compound has a direct linkage, SAR studies often explore the introduction of various linker groups between the benzotriazole and piperidine moieties. For example, incorporating flexible alkyl chains, rigid amide bonds, or other functional groups can alter the distance and relative orientation of the two ring systems, which is crucial for optimal interaction with a biological target. nih.gov

The synthesis of such analogs often employs multi-step reaction sequences. For example, benzotriazole-based β-amino alcohols can be synthesized through the aminolysis of benzotriazolated epoxides, which can then be further modified. nih.gov Another approach involves the reaction of a precursor like isatoic anhydride (B1165640) to form a benzotriazinone, which is then alkylated to introduce side chains for further derivatization. sciforum.net

Table 1: Examples of Systematic Structural Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale for Modification | Potential Synthetic Route |

|---|---|---|---|

| Benzotriazole Ring | Halogenation (e.g., -Cl, -Br) at positions 4, 5, 6, or 7 | To explore electronic effects and potential for halogen bonding. | Diazotization of substituted benzene-1,2-diamines. |

| Benzotriazole Ring | Alkylation (e.g., -CH3) | To investigate steric and hydrophobic interactions. | Using substituted starting materials in the initial ring formation. |

| Piperidine Ring | N-substitution (e.g., -CH3, -Benzyl) | To probe the space around the piperidine nitrogen in the binding pocket. nih.gov | Reductive amination or direct alkylation of the secondary amine. |

| Piperidine Ring | C-substitution (e.g., 3-isopropyl) | To introduce steric bulk and influence ring conformation. nih.gov | Synthesis from appropriately substituted piperidine precursors. |

Influence of Substituents on Molecular Recognition and Theoretical Binding Affinity

Substituents have a profound impact on a molecule's ability to recognize and bind to its biological target. These effects are governed by a combination of steric, electronic, and hydrophobic factors.

The nature of the substituent on the piperidine nitrogen, for example, can dramatically alter binding affinity. Studies on N-substituted derivatives of 4-piperidinyl benzilate, a structurally related scaffold, revealed that small alkyl groups like methyl or ethyl increased affinity for muscarinic receptors, whereas larger groups like n-propyl or isopropyl decreased it significantly. However, bulky aralkyl substitutions such as a benzyl (B1604629) group were well-tolerated and maintained high affinity, suggesting the presence of a nearby binding region that can accommodate aromatic rings. nih.gov

Similarly, in a series of spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted piperidines)], the N-benzyl derivative showed high affinity for the σ1 receptor. The introduction of a para-substituent on this benzyl ring caused only minor variations in affinity, with a chloro derivative showing the lowest Ki value (highest affinity) and a methoxy (B1213986) derivative showing the highest Ki value (lowest affinity). mdpi.com

Theoretical binding affinity, often calculated as binding energy in kcal/mol through molecular docking simulations, provides a quantitative measure of these interactions. For a series of benzotriazole-based β-amino alcohols, compounds with higher negative binding energies were predicted to be more active. nih.gov The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the energy gap (ΔE), is another important parameter. A smaller energy gap reflects higher chemical reactivity and polarizability, which can promote charge transfer within the molecule and enhance interactions with a target. nih.gov

Table 2: Influence of N-Substituents on Binding Affinity for Muscarinic Receptors (Based on 4-Piperidinyl Benzilate Analogs) nih.gov

| Substituent (R) on Piperidine Nitrogen | Binding Affinity (Ki, nM) | Interpretation |

|---|---|---|

| -H (unsubstituted) | 2.0 | Baseline affinity |

| -CH3 (Methyl) | 0.2 | ~10-fold increase in affinity |

| -CH2CH3 (Ethyl) | 0.2 | ~10-fold increase in affinity |

| -CH2CH2CH3 (n-Propyl) | >200 | >100-fold decrease in affinity |

| -CH(CH3)2 (Isopropyl) | >200 | >100-fold decrease in affinity |

| -CH2-Ph (Benzyl) | 0.2 | High affinity maintained, accommodates bulk |

Pharmacophore Elucidation from a Molecular Design Perspective

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com From a molecular design perspective, elucidating the pharmacophore of 1H-Benzotriazole, 1-(4-piperidinyl)- derivatives is crucial for virtual screening and designing new compounds with a higher probability of being active. frontiersin.orgnih.gov

Based on the core structure, a hypothetical pharmacophore model can be constructed:

Aromatic/Hydrophobic Region: The benzotriazole ring serves as a core aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site.

Hydrogen Bond Acceptors: The nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors.

Positive Ionizable/Hydrogen Bond Acceptor Feature: The basic nitrogen atom of the piperidine ring is a critical feature. At physiological pH, it is likely protonated, allowing it to form a strong ionic bond (salt bridge) with an acidic residue (e.g., Aspartic acid, Glutamic acid). It can also act as a hydrogen bond acceptor.

Pharmacophore models are developed based on the structural features of known active compounds and can be used to screen large databases for new molecules that fit the model. frontiersin.org This approach is a key component of computer-aided drug design, allowing for the efficient identification of potential lead compounds before committing to chemical synthesis. dovepress.comcurrentopinion.be

Table 3: Potential Pharmacophoric Features of the 1H-Benzotriazole, 1-(4-piperidinyl)- Scaffold

| Pharmacophoric Feature | Structural Component | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Benzotriazole Ring System | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor (HBA) | Benzotriazole Nitrogens | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen | Hydrogen Bonding |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Ionic Interaction (Salt Bridge) |

Mechanistic Investigations of Molecular Interactions (e.g., theoretical enzyme-ligand binding at a molecular level)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. currentopinion.be This tool is invaluable for investigating the plausible binding modes of 1H-Benzotriazole, 1-(4-piperidinyl)- analogs at a molecular level, providing mechanistic insights into enzyme-ligand interactions.

Docking studies on related benzotriazole derivatives have revealed common interaction patterns with various protein targets:

Hydrogen Bonding: The nitrogen atoms of the benzotriazole ring and functional groups attached to the scaffold frequently form hydrogen bonds with polar amino acid residues such as Tyrosine (TYR), Glycine (GLY), Aspartic acid (ASP), and Glutamine (GLN). currentopinion.be

Hydrophobic Interactions: The benzotriazole and piperidine rings often engage in hydrophobic interactions with nonpolar residues like Alanine (ALA) and Leucine (LEU), helping to anchor the ligand in the binding pocket. currentopinion.be

π-π Stacking: The aromatic benzotriazole ring can interact with the aromatic side chains of residues like Tyrosine (TYR), Phenylalanine (PHE), or Tryptophan (TRP).

For example, in a docking study of a benzotriazole derivative with Staphylococcus aureus tyrosyl t-RNA synthetase, the molecule showed interactions with residues TYR36, GLY38, ALA39, and ASP40. currentopinion.be In another study of benzotriazole derivatives as focal adhesion kinase (FAK) inhibitors, docking simulations were used to explore the binding mode within the FAK active site, helping to explain the observed inhibitory activity. nih.gov These theoretical studies visualize the ligand's position in the enzyme's binding site and help rationalize the observed SAR, guiding the design of new analogs with improved binding affinity. currentopinion.be

Table 4: Common Molecular Interactions Observed in Docking Studies of Benzotriazole Analogs

| Interaction Type | Ligand Feature | Typical Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Benzotriazole Nitrogens, Amide C=O or N-H | Ser, Thr, Tyr, Gln, Asn, Asp, Glu, His |

| Ionic Bond (Salt Bridge) | Protonated Piperidine Nitrogen | Asp, Glu |

| Hydrophobic Interaction | Benzotriazole Ring, Piperidine Ring, Alkyl Substituents | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

Computational Approaches to SAR Prediction and Optimization

Computational chemistry offers a suite of tools to predict the SAR of novel compounds and optimize lead structures before their synthesis, saving significant time and resources. These approaches range from ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) to structure-based methods like molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of known active and inactive molecules, a mathematical model can be built to predict the activity of new, untested analogs.

Molecular Docking and Scoring: As discussed previously, molecular docking predicts the binding pose of a ligand in a target's active site. The associated "scoring function" provides an estimate of the binding affinity (e.g., binding energy in kcal/mol). This allows for the virtual screening of large compound libraries and the prioritization of analogs that are predicted to have the highest affinity. sciforum.netcurrentopinion.be

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Models like the "Lipinski Rule of Five" assess the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. currentopinion.benih.gov This helps to eliminate compounds with predicted poor pharmacokinetic profiles early in the design process.

The optimization process is often iterative. A lead compound is docked into a target protein. Based on the predicted binding mode, new analogs are designed to improve key interactions (e.g., adding a group to form a new hydrogen bond). These new designs are then evaluated computationally for predicted affinity and ADMET properties. Only the most promising candidates are then selected for chemical synthesis and biological testing, creating an efficient design-test-optimize cycle.

Table 5: A Computational Workflow for SAR Optimization

| Step | Computational Method | Objective |

|---|---|---|

| 1. Lead Identification | Virtual Screening (Pharmacophore- or Docking-based) | To identify initial hit compounds from a large database. |

| 2. Binding Mode Analysis | Molecular Docking | To understand how the lead compound interacts with the target protein. |

| 3. Analog Design | In Silico Modification | To design a library of new analogs with systematic modifications to the lead structure. |

| 4. Affinity Prediction | Docking and Scoring | To rank the designed analogs based on their predicted binding affinity. |

| 5. Druglikeness & PK Prediction | QSAR, ADMET Models (e.g., Lipinski's Rule) | To filter out analogs with predicted poor pharmacokinetic properties. nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1H-Benzotriazole, 1-(4-piperidinyl)-

Direct research literature focusing exclusively on 1H-Benzotriazole, 1-(4-piperidinyl)- is limited. However, significant insights can be drawn from studies on its structural isomer, 2-(piperidin-4-yl)-2H-benzotriazole, and its N-substituted derivatives. A key study synthesized a series of N-substituted-2-(piperidin-4-yl)-2H-benzotriazoles and screened them for antimicrobial activity. researchgate.net

The investigation revealed that several of these compounds exhibited significant antibacterial and antifungal properties. researchgate.net The antibacterial screening was conducted against a panel of Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions on the piperidine (B6355638) nitrogen showed marked activity. researchgate.net Similarly, the antifungal activity was evaluated against various fungal strains, with certain derivatives demonstrating significant efficacy. researchgate.net These findings underscore the potential of the (piperidin-4-yl)-benzotriazole backbone as a pharmacophore for developing new antimicrobial agents. The benzotriazole (B28993) moiety itself is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer effects. nih.govsemanticscholar.org The incorporation of a piperidine ring, a common structural motif in many pharmaceuticals, can further modulate the compound's pharmacokinetic and pharmacodynamic properties. gsconlinepress.com For instance, studies on other benzotriazole-piperidine hybrids have highlighted their potential as antihistaminic agents and have explored their structure-activity relationships (SAR). nih.gov

Table 1: Summary of Antimicrobial Activity for N-substituted 2-(piperidin-4-yl)-2H-benzotriazole Derivatives

This table summarizes findings for the 2-isomer as reported in the literature, providing insight into the potential biological activity of the 1-isomer scaffold.

| Compound Type | Test Organisms | Activity Level |

|---|---|---|

| N-substituted 2-(piperidin-4-yl)-2H-benzotriazoles | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Significant for specific substitutions researchgate.net |

| N-substituted 2-(piperidin-4-yl)-2H-benzotriazoles | Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumonia) | Significant for specific substitutions researchgate.net |

Emerging Methodologies in Synthesis and Characterization

The synthesis of piperidinyl-benzotriazole derivatives employs modern organic chemistry techniques. A reported efficient synthesis for the 2-isomer, N-substituted 2-(piperidin-4-yl)-2H-benzotriazole, starts from 4-oxopiperidine-1-carboxylic acid tert-butyl ester. researchgate.net This multi-step synthesis highlights a practical approach to constructing this heterocyclic system. Generally, the synthesis of 1-substituted-1H-benzotriazoles can be achieved through methods like N-alkylation of benzotriazole under various conditions, often resulting in a mixture of 1- and 2-substituted isomers. gsconlinepress.com

Characterization of these molecules relies on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For 1H-Benzotriazole, 1-(4-piperidinyl)-, one would expect characteristic signals for the protons on the benzotriazole ring and the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity and the 1-substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as C-H, C-N, and C=C bonds of the aromatic and aliphatic parts of the structure.

Table 2: Predicted Spectroscopic Data for 1H-Benzotriazole, 1-(4-piperidinyl)-

This table presents hypothetical, educated predictions for the characterization of the title compound based on standard principles and data for related structures.

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals corresponding to the four distinct aromatic protons of the benzotriazole ring; signals for the methine proton at the 4-position of the piperidine ring; multiplets for the methylene (B1212753) protons of the piperidine ring. |

| ¹³C NMR | Resonances for the six carbons of the benzotriazole ring; signals for the three distinct carbons of the piperidine ring. |

| Mass Spec. (HRMS) | A precise m/z value corresponding to the molecular formula C₁₁H₁₄N₄. |

| IR Spectroscopy | Absorption bands for aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-N stretching. |

Future Avenues in Theoretical and Mechanistic Studies

While experimental data is foundational, theoretical and mechanistic studies offer deeper understanding and predictive power. For 1H-Benzotriazole, 1-(4-piperidinyl)-, future computational studies could provide significant insights.

Theoretical Chemistry: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and relative thermodynamic stabilities of the 1-(4-piperidinyl) and 2-(4-piperidinyl) isomers. Such studies can help rationalize the observed regioselectivity in synthetic reactions and predict the molecule's reactivity and potential interaction sites with biological targets.

Mechanistic Studies: Understanding the mechanism of action is crucial for drug development. For the observed antimicrobial activity of the isomeric compounds, mechanistic studies could explore how these molecules interact with bacterial or fungal cells. researchgate.net This could involve investigating their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. Furthermore, exploring the structure-activity relationship (SAR) in a systematic way would be a key future direction. By synthesizing a library of derivatives with varied substituents on both the benzotriazole and piperidine rings, researchers can identify the key structural features responsible for biological activity and optimize the scaffold for improved potency and selectivity.

Potential for Novel Scaffold Development and Ligand Applications

The unique structural combination of a benzotriazole ring and a piperidine moiety in 1H-Benzotriazole, 1-(4-piperidinyl)- makes it a highly attractive scaffold for further chemical exploration.

Novel Scaffold Development: In medicinal chemistry, this compound serves as a valuable starting point for creating new classes of therapeutic agents. The benzotriazole core is a known isostere of the purine (B94841) nucleus, allowing it to interact with a variety of biological targets. nih.gov Its derivatives have been investigated as kinase inhibitors, which are a critical class of drugs, particularly in oncology. nih.gov The piperidine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of properties like solubility, lipophilicity, and target binding affinity. This adaptability makes the 1H-Benzotriazole, 1-(4-piperidinyl)- scaffold a promising platform for developing inhibitors for various enzymes or receptor modulators.

Ligand Applications: Benzotriazole and its derivatives are well-documented as effective ligands in coordination chemistry. rsc.org The presence of multiple nitrogen atoms in both the benzotriazole and piperidine rings of 1H-Benzotriazole, 1-(4-piperidinyl)- provides several potential coordination sites for metal ions. This allows for the formation of diverse coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in catalysis, gas storage, and as luminescent materials. The ability of the benzotriazole moiety to act as a bridging ligand can lead to the construction of complex, multidimensional structures. rsc.orgacs.org Future research could explore the coordination of this specific ligand with various transition metals to synthesize novel complexes with interesting magnetic, electronic, or catalytic properties. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-piperidinyl)-1H-benzotriazole?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of benzotriazole with 4-piperidinyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization may include solvent selection (e.g., THF for milder conditions), temperature control (0°C to reflux), and purification via recrystallization or column chromatography. Structural analogs, such as 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole, demonstrate similar synthetic strategies involving potassium carbonate and alkylation .

Q. How should researchers confirm the structural identity of 1-(4-piperidinyl)-1H-benzotriazole derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the benzotriazole and piperidine rings.

- Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving stereochemistry, as demonstrated in related benzotriazole derivatives using SHELX refinement tools .

Q. What analytical methods ensure purity assessment of 1-(4-piperidinyl)-1H-benzotriazole hydrochloride?

Q. What are the stability considerations for this compound under experimental conditions?

- Solution stability : Perform kinetic studies in buffered solutions (pH 6.5–7.4) at 37°C, monitoring degradation via HPLC.

- Solid-state stability : Store in amber glass bottles under inert gas to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data for this compound?

- Validation of computational parameters : Ensure force fields (e.g., AMBER, CHARMM) and solvation models align with experimental conditions.

- Crystallographic refinement : Use SHELX software to account for crystal packing effects and thermal motion .

- Orthogonal techniques : Compare DFT-predicted electronic properties with UV-Vis and fluorescence spectroscopy .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of 1-(4-piperidinyl)-1H-benzotriazole analogs?

- Systematic substitution : Modify substituents on the benzotriazole core (e.g., electron-withdrawing groups) and piperidine ring (e.g., fluorination).

- Biological assays : Use enzyme inhibition assays (e.g., kinase targets) and cell viability tests (MTT assay) with appropriate controls.

- Computational docking : Predict binding modes using AutoDock or Schrödinger Suite, referencing structural analogs like benzothiazole-piperidine hybrids .

Q. How should discrepancies in pharmacological activity data be addressed?

- Reproducibility checks : Validate assays across multiple replicates and cell lines.

- Orthogonal assays : Confirm enzymatic activity with fluorescence-based and radiometric methods.

- Meta-analysis : Compare results with structurally related compounds (e.g., benzimidazole derivatives) to identify trends .

Q. What advanced spectroscopic techniques elucidate electronic properties and reactivity?

- Time-resolved fluorescence : Probe excited-state dynamics and charge transfer mechanisms.

- DFT calculations : Correlate HOMO-LUMO gaps with UV-Vis absorption spectra.

- EPR spectroscopy : Detect radical intermediates in oxidative reactions .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions.

- Flow chemistry : Improve heat/mass transfer for exothermic reactions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Methodological Notes

- Data interpretation : Cross-reference crystallographic data (SHELX-refined) with computational models to resolve structural ambiguities .

- Biological studies : Prioritize compounds with ≥90% purity (per Thermo Scientific specifications) to minimize off-target effects .

- Safety protocols : Follow SDS guidelines for handling hydrochloride salts, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.